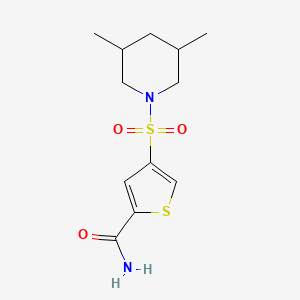![molecular formula C16H18ClN3OS B6102794 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one](/img/structure/B6102794.png)
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone core substituted with a piperidinyl group and a chlorophenylsulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where the pyrimidinone core reacts with piperidine in the presence of a base such as sodium hydride.
Attachment of the Chlorophenylsulfanyl Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, dimethylformamide as a solvent, and a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-6-(piperidin-1-yl)pyrimidine
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- **4-chlorobenzyl mercaptan derivatives
Uniqueness
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-4-6-14(7-5-12)22-11-13-10-15(21)19-16(18-13)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9,11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNYRQLFPYOKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,4S)-4-morpholin-4-yl-1-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]pyrrolidin-3-ol](/img/structure/B6102714.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)
![3-(5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B6102723.png)

![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6102741.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)

![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)
![3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester](/img/structure/B6102786.png)
![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)

![3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)
